Physicochemical properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine
Physicochemical properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine
This guide provides a comprehensive framework for the physicochemical characterization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine. As experimental data for this specific molecule is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary for its thorough evaluation. The methodologies described are grounded in internationally recognized standards to ensure data integrity and reproducibility, which are paramount in research and drug development.
Introduction to N-methyl-(2-phenylpyrimidin-5-yl)methylamine
N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a small molecule featuring a disubstituted pyrimidine core. The presence of a phenyl group and a methylaminomethyl side chain suggests potential applications in medicinal chemistry, as these motifs are common in biologically active compounds. Accurate determination of its physicochemical properties is the foundational step in any research or development cascade, influencing everything from reaction chemistry to pharmacokinetic behavior.
Chemical Structure:
Figure 1: 2D structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine.
This guide will detail the necessary steps for experimental determination of its identity, purity, melting point, aqueous solubility, acid dissociation constant (pKa), and partition coefficient (logP).
Identity and Purity Confirmation
Before any other characterization, the identity and purity of the compound must be unequivocally established. This ensures that subsequent data is attributable to the correct molecular entity and is not confounded by impurities.
Recommended Analytical Workflow
A standard workflow for identity and purity assessment involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Diagram 1: Workflow for Identity and Purity Confirmation.
Experimental Protocols
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Mass Spectrometry (MS):
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Prepare a 1 mg/mL solution of the compound in methanol.
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Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
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Acquire spectra in positive ion mode.
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Validation: The observed monoisotopic mass should be within ±5 ppm of the theoretical mass (C₁₂H₁₃N₃, Theoretical Mass: 200.1182 g/mol ).
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Nuclear Magnetic Resonance (NMR):
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Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.
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Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, must be consistent with the proposed chemical structure.
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High-Performance Liquid Chromatography (HPLC):
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Develop a reverse-phase HPLC method (e.g., using a C18 column).
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Prepare a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
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Prepare a 1 mg/mL stock solution and inject onto the column.
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Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).
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Validation: Purity is determined by the area percentage of the main peak. For drug discovery purposes, a purity of ≥95% is typically required.
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Physicochemical Property Determination
The following sections detail the experimental protocols for determining key physicochemical properties.
Melting Point
The melting point is a fundamental indicator of purity and solid-state stability.
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Significance: A sharp melting point range is indicative of a pure crystalline substance, while a broad range often suggests the presence of impurities or an amorphous solid.
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Methodology (Differential Scanning Calorimetry - DSC): Based on OECD Guideline 102, DSC is the preferred method for its accuracy.
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Calibrate the DSC instrument using certified indium and zinc standards.
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Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm.
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Aqueous Solubility
Solubility is a critical parameter that directly impacts bioavailability and formulation development.
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Significance: Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and variable efficacy.
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Methodology (Shake-Flask Method): This method, consistent with OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.
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Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. This creates a saturated solution.
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Equilibrate the vials by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solids.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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Validation: The experiment should be performed in triplicate. The concentration measured represents the thermodynamic solubility at the specified pH and temperature.
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Diagram 2: Experimental Workflow for Shake-Flask Solubility.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.
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Significance: For N-methyl-(2-phenylpyrimidin-5-yl)methylamine, the pyrimidine nitrogens and the secondary amine are potential sites of protonation. Knowing the pKa is essential to predict its behavior in physiological environments (e.g., stomach vs. intestine).
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Methodology (Potentiometric Titration): This is a highly accurate method for pKa determination.
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Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility.
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Perform a blank titration of the co-solvent system with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to determine the electrode and solvent correction factors.
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Titrate the sample solution with the standardized acid and base, recording the pH value after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to refine the pKa value from the titration data.
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Partition Coefficient (logP) and Distribution Coefficient (logD)
The partition coefficient (logP) measures a compound's lipophilicity, while the distribution coefficient (logD) is the pH-dependent version for ionizable compounds.
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Significance: Lipophilicity is a key determinant of a drug's ability to cross cell membranes (permeability), its metabolic stability, and its potential for off-target toxicity. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.
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Methodology (Shake-Flask Method): This classic method is described in OECD Guideline 107.
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Prepare a stock solution of the compound in the organic solvent (n-octanol).
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Add a small volume of this stock solution to a vessel containing a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., pH 7.4 PBS for logD).
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Shake the vessel vigorously for a set period (e.g., 1 hour) to allow for partitioning, then centrifuge to ensure complete phase separation.
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Carefully sample both the aqueous and organic phases.
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Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation:
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LogP (or LogD) = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Summary of Physicochemical Properties
The table below should be populated with experimental data upon completion of the described protocols. For illustrative purposes, it includes predicted values from publicly available chemical databases.
| Property | Predicted Value | Experimental Protocol | Significance in Drug Development |
| Molecular Weight | 199.26 g/mol | Mass Spectrometry | Governs diffusion and molar concentration calculations. |
| Melting Point (°C) | 117-123 °C | Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-state stability. |
| Aqueous Solubility | Data Not Available | Shake-Flask Method (pH 7.4) | Impacts bioavailability and formulation options. |
| pKa | Basic pKa ~8.5 (Amine) | Potentiometric Titration | Determines ionization state, affecting solubility and permeability. |
| logP | 2.1 - 2.5 | Shake-Flask Method | Measures lipophilicity, influencing permeability and metabolism. |
Note: Predicted values are computationally derived and require experimental verification.
Conclusion
The systematic characterization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine using the robust, standardized protocols outlined in this guide is a prerequisite for any further investigation. The resulting data will form a critical foundation for understanding its structure-activity relationships, guiding medicinal chemistry efforts, and enabling rational formulation development. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data essential for advancing scientific research and drug discovery programs.
References
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OECD Guideline for the Testing of Chemicals, Section 1, No. 102: Melting Point/Melting Range. OECD Publishing. [Link]
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OECD Guideline for the Testing of Chemicals, Section 1, No. 105: Water Solubility. OECD Publishing. [Link]
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OECD Guideline for the Testing of Chemicals, Section 1, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link] (Access to specific chapters may require a subscription).
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
